molecular formula C11H12Cl2N2O B15095022 N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B15095022
M. Wt: 259.13 g/mol
InChI Key: WNKIAYROQDNYLJ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide is a chemical compound of interest in medicinal chemistry and infectious disease research. This pyrrolidine carboxamide scaffold has been identified as a novel class of inhibitor for Enoyl-ACP reductase (InhA), a key enzyme essential for the fatty acid biosynthesis in Mycobacterium tuberculosis . The binding of such inhibitors to the InhA target has been elucidated through crystallographic studies, providing a structural basis for their mechanism of action and offering a foundation for the development of novel antitubercular agents . Related chemical structures, particularly those featuring a 3,5-dichlorophenyl substituent linked to a carboxamide bridge, have been explored for their antimicrobial properties against Gram-positive pathogens and drug-resistant fungi, highlighting the research value of this pharmacophore . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound in their investigations into new antibacterial scaffolds and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10/h4-6,10,14H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKIAYROQDNYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

Scientific Research Applications

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide
  • Structure : Features a trichloro-acetamide group (-CO-CCl₃) instead of pyrrolidine-2-carboxamide.
  • Crystallography: Crystallizes with one molecule per asymmetric unit. The 3,5-dichloro substitution on the phenyl ring significantly alters crystal packing compared to mono-substituted analogs (e.g., 3-chlorophenyl derivatives), likely due to enhanced symmetry and intermolecular halogen interactions .
RP-30228 and RP-32490 (Iprodione-Related Fungicides)
  • Structures : Both contain an imidazolidine-2-carboxamide core (a five-membered ring with two nitrogen atoms) linked to a 3,5-dichlorophenyl group. RP-30228 includes an additional 1-methylethyl substituent on the imidazolidine ring .
  • Applications : Used as fungicides, highlighting the agrochemical relevance of the 3,5-dichlorophenyl-carboxamide motif. The imidazolidine ring’s dual nitrogen atoms may enhance binding to fungal targets compared to pyrrolidine’s single nitrogen.
  • Metabolism : Both compounds are residues of Iprodione, a commercial fungicide, indicating metabolic stability in agricultural settings .

Physicochemical and Functional Differences

Parameter N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide RP-30228
Core Structure Pyrrolidine-2-carboxamide Trichloro-acetamide Imidazolidine-2-carboxamide
Aryl Substituents 3,5-Dichlorophenyl 3-Chlorophenyl 3,5-Dichlorophenyl
Molecular Weight 259.13 g/mol ~290 g/mol (estimated) Not reported
Electron Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (Cl, CCl₃) Moderate (Cl, imidazolidine)
Crystallography Likely one molecule/asymmetric unit* One molecule/asymmetric unit Not reported
Applications Undisclosed (potential agrochemical) Crystallography studies Fungicide metabolite

*Inferred from , where 3,5-dimethylphenyl analogs exhibit two molecules/asymmetric unit, but dichloro-substituted analogs likely adopt simpler packing .

Key Research Findings

Substituent Impact on Solid-State Geometry: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) reduces molecular symmetry, influencing crystal lattice parameters. For example, 3,5-dichloro substitution in trichloro-acetamide derivatives leads to distinct packing compared to 3-methyl or 3-chloro analogs . The pyrrolidine ring’s flexibility may allow for varied conformations in the solid state, though this requires further crystallographic validation.

Biological Activity Implications :

  • Imidazolidine-based analogs (RP-30228, RP-32490) demonstrate fungicidal activity, suggesting that the 3,5-dichlorophenyl-carboxamide motif is critical for target binding. However, the pyrrolidine variant’s single nitrogen atom may reduce efficacy compared to imidazolidine’s dual nitrogen centers, which could participate in hydrogen bonding or enzymatic interactions .

Stability and Commercial Viability :

  • The discontinuation of this compound hydrochloride contrasts with the sustained use of imidazolidine derivatives in agriculture, implying that ring saturation and nitrogen content significantly impact compound stability or market applicability.

Biological Activity

N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a carboxamide group, with dichlorophenyl substituents at the 3 and 5 positions. The molecular formula is C12_{12}H12_{12}Cl2_{2}N2_{2}O, and it has a molecular weight of approximately 295.59 g/mol. This unique structure is believed to contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key pathways involved in inflammation and cancer progression by affecting the activity of cyclooxygenases (COX), particularly COX-2, which is known for its role in inflammatory responses.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using A549 human lung cancer cell lines showed that this compound can reduce cell viability significantly, with reductions observed up to 21.2% at specific concentrations . The structure-activity relationship (SAR) indicates that the dichloro substitution enhances the compound's cytotoxic effects compared to other derivatives.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various assays. It has been shown to suppress COX-2 activity effectively, with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a potential candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against Gram-positive bacteria and drug-resistant fungi . The compound's efficacy against pathogens such as Staphylococcus aureus and Candida auris highlights its potential in addressing antibiotic resistance issues .

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant decrease in A549 cell viability compared to untreated controls (p < 0.0001). The compound's effects were compared against standard chemotherapeutics, revealing competitive efficacy .
  • Inflammation Models : In vivo models of inflammation showed that the compound reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with dichloro substitutionsAnticancer, anti-inflammatory, antimicrobial
CelecoxibSulfonamide structureSelective COX-2 inhibitor
IndomethacinIndole acetic acid derivativeNon-selective COX inhibitor

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide, and how do they influence its experimental handling?

  • Answer: Critical properties include a molecular formula of C₁₁H₁₁Cl₂N₂O, molecular weight of 276.13 g/mol (estimated), density of ~1.46 g/cm³, and boiling point of ~356.5°C . These properties necessitate storage in dry, cool conditions to prevent hydrolysis or thermal degradation. Handling requires PPE due to acute toxicity risks (oral, dermal, inhalation; Category 4) . Solubility in polar aprotic solvents (e.g., DMSO) is recommended for in vitro assays.

Q. What synthetic routes are available for this compound?

  • Answer: A common method involves coupling 3,5-dichloroaniline with pyrrolidine-2-carboxylic acid derivatives. For example:

Cyanamide Route: React N-(3,5-dichlorophenyl)cyanamide with pyrrolidine-2-carboxylic acid under acidic conditions (e.g., HCl/NaOAc), yielding the target compound after purification via column chromatography (58–97% yield) .

Chloride-Mediated Cyclization: Use chlorotrimethylsilane (TMSCl) to activate intermediates, as demonstrated in analogous quinazolinone syntheses .

Q. How is structural characterization of this compound performed?

  • Answer: Employ a combination of:

  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for exact mass validation.
  • IR Spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Answer: Discrepancies often arise from assay conditions (e.g., solvent effects, cell line variability). Mitigation strategies include:

  • Standardized Solvent Controls: Use DMSO at ≤0.1% to avoid cytotoxicity artifacts.
  • Orthogonal Assays: Validate enzyme inhibition with both fluorometric and radiometric methods.
  • Meta-Analysis: Compare data across studies using halogen-substituted analogs (e.g., fluoro vs. chloro derivatives) to isolate electronic effects .

Q. What experimental design considerations are critical for studying its nephrotoxicity?

  • Answer:

  • In Vivo Models: Use Fischer 344 rats to assess dose-dependent renal injury (e.g., BUN/creatinine levels). Sodium sulfate co-administration potentiates toxicity by enhancing metabolic activation .
  • Mechanistic Probes: Evaluate oxidative metabolites (e.g., 2-hydroxysuccinimide derivatives) via LC-MS to link halogen groups (Cl) to ROS generation .
  • In Vitro Validation: Primary proximal tubule cells can clarify cell-specific toxicity pathways .

Q. How can synthetic yields be optimized for scale-up?

  • Answer: Key factors include:

  • Catalyst Screening: Test Pd/C or Ni catalysts for coupling efficiency.
  • Temperature Control: Maintain 60–80°C during cyanamide reactions to minimize side products.
  • Purification: Use preparative HPLC for high-purity batches (>98%) .

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